molecular formula C14H12ClNO4 B11840838 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate

Cat. No.: B11840838
M. Wt: 293.70 g/mol
InChI Key: VTGRDRBJUWWBDW-UHFFFAOYSA-N
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxyacetate group. Its molecular formula is C13H10ClNO3, and it has a molecular weight of approximately 251.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate typically involves the reaction of 5-chloroquinoline with an appropriate acylating agent. One common method includes the reaction of 5-chloroquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and material science.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties. .

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-oxopropyl] acetate

InChI

InChI=1S/C14H12ClNO4/c1-8(17)14(19-9(2)18)20-12-6-5-11(15)10-4-3-7-16-13(10)12/h3-7,14H,1-2H3

InChI Key

VTGRDRBJUWWBDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C

Origin of Product

United States

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